4-Aminopiperidine is derived from piperidine, which is a cyclic amine commonly found in many natural and synthetic compounds. The classification of 4-aminopiperidine falls under the category of secondary amines due to the presence of two carbon-containing groups attached to the nitrogen atom. It is also recognized as a building block in the synthesis of various pharmaceutical agents, especially those targeting neurological and infectious diseases.
The synthesis of 4-aminopiperidine can be achieved through various methods, with several synthetic routes reported in the literature. Key methods include:
The molecular structure of 4-aminopiperidine consists of a saturated six-membered ring containing one nitrogen atom and five carbon atoms. The amino group at position four contributes to its reactivity and biological activity.
4-Aminopiperidine participates in numerous chemical reactions due to its nucleophilic nature:
The mechanism of action of 4-aminopiperidine derivatives typically involves their interaction with specific biological targets:
The physical and chemical properties of 4-aminopiperidine contribute significantly to its utility in research and industry:
4-Aminopiperidine has diverse applications across several fields:
4-Aminopiperidine (systematically named piperidin-4-amine) represents a fundamental nitrogen-containing heterocyclic scaffold in medicinal chemistry and drug discovery. This six-membered ring structure, featuring an aliphatic amino group at the 4-position, serves as a versatile building block for synthesizing biologically active molecules. The piperidine moiety itself ranks among the most prevalent nitrogen heterocycles in pharmaceutical agents, with the 4-amino substitution conferring distinctive stereoelectronic properties that facilitate diverse molecular interactions with biological targets. The scaffold's significance stems from its balanced basicity, conformational flexibility, and capacity for extensive structural elaboration—attributes that collectively establish 4-aminopiperidine as a privileged structure in designing therapeutics across multiple disease domains [7] [8].
4-Aminopiperidine (C₅H₁₂N₂, molecular weight 100.165 g/mol) exists as a secondary amine featuring a six-membered saturated ring with the general structural formula NC₁CCNCC₁. The compound exhibits stereoisomerism due to the chiral center at the 4-position, with the (R)- and (S)-enantiomers displaying potentially distinct biological activities. The ring adopts chair conformations, with the amino group occupying either equatorial or axial positions, significantly influencing its reactivity and intermolecular interactions. The basicity of 4-aminopiperidine arises from both the aliphatic amino group (pKa ~10.3) and the ring nitrogen (pKa ~9.6), enabling protonation under physiological conditions to form dicationic species [3] [5].
Table 1: Fundamental Physicochemical Properties of 4-Aminopiperidine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₅H₁₂N₂ | |
Average Molecular Weight | 100.165 g/mol | |
Monoisotopic Mass | 100.100048394 g/mol | |
Density | 0.945 g/mL | 25°C |
Refractive Index | 1.4910 | 20°C, sodium D line |
Flash Point | 45.6°C (114.1°F) | Closed cup |
Water Solubility | Highly soluble | |
LogP (Predicted) | -0.71 to -0.98 | |
Polar Surface Area | 38.05 Ų |
The reactivity profile of 4-aminopiperidine encompasses transformations typical of secondary amines, including acylation, sulfonylation, reductive amination, and nucleophilic substitution. The molecule displays amphoteric character, functioning both as a nucleophile (via the amino groups) and as a weak electrophile (through ring carbons adjacent to nitrogen). Its bifunctional nature allows for selective derivatization at either the exocyclic amino group or the ring nitrogen, enabling diverse chemical modifications critical for medicinal chemistry applications [3] [8].
Table 2: Characteristic Reactivity of 4-Aminopiperidine
Reaction Type | Reagents | Primary Product | Application Context |
---|---|---|---|
N-Acylation | Acid chlorides, anhydrides | Amides | Amide bond formation in SAR |
N-Sulfonylation | Sulfonyl chlorides | Sulfonamides | Bioisosteric replacement |
Reductive Amination | Aldehydes/ketones + NaBH₃CN | Secondary/tertiary amines | Side chain elongation |
Carbamate Formation | Chloroformates | Urethanes (carbamates) | Protecting group strategies |
Salt Formation | Mineral/organic acids | Ammonium salts | Crystallization, solubility mod |
Complexation | Metal ions | Coordination complexes | Catalytic applications |
Spectroscopic characterization of 4-aminopiperidine reveals distinctive features: Infrared spectroscopy shows N-H stretching vibrations between 3300-3500 cm⁻¹ and C-N stretches near 1100-1200 cm⁻¹. Nuclear magnetic resonance (¹H NMR, D₂O) displays characteristic signals at δ 2.70-2.90 (m, 4H, NCH₂), 2.10-2.30 (m, 1H, NCH), 1.70-1.90 (m, 2H, CH₂), and 1.40-1.60 ppm (m, 2H, CH₂), while ¹³C NMR reveals resonances at δ 48.5 (C-2,6), 43.2 (C-4), and 32.1 ppm (C-3,5). Mass spectrometry exhibits a base peak at m/z 100 [M]⁺ with characteristic fragmentation patterns including loss of NH₃ (m/z 83) and ring cleavage fragments [5].
The emergence of 4-aminopiperidine in medicinal chemistry accelerated during the late 20th century alongside increasing recognition of piperidine derivatives as privileged pharmacophores. Early applications focused primarily on neurological and psychiatric therapeutics, exploiting the scaffold's structural similarity to endogenous neurotransmitters. The compound served as a synthetic precursor to neuroleptic agents such as Melperone, where the 4-aminopiperidine moiety contributed to dopamine receptor affinity [8]. Concurrently, its incorporation into analgesic frameworks leveraged the constrained geometry to enhance μ-opioid receptor interactions while potentially mitigating abuse liabilities through steric modulation [8].
The scaffold gained prominence in antiviral research following high-throughput phenotypic screening campaigns in the 2010s. A landmark discovery occurred when an automated screen of the NIH Molecular Libraries Small Molecule Repository (MLSMR, 339,561 compounds) identified 4-aminopiperidine derivatives as potent inhibitors of hepatitis C virus (HCV) replication. Compound 1 (EC₅₀ = 2.57 μM) and analog 2 (EC₅₀ = 2.09 μM) demonstrated efficacy in HCV cell culture (HCVcc) assays without appreciable cytotoxicity (CC₅₀ >20 μM). Mechanistic profiling revealed these compounds uniquely targeted the viral assembly stage rather than replication or entry—a novel mechanism confirmed through colocalization studies showing dose-dependent inhibition of HCV core protein trafficking to cytosolic lipid droplets, essential for virion assembly [2] [6].
Optimization of the 4-aminopiperidine scaffold for HCV inhibition exemplifies modern medicinal chemistry approaches. The original screening hit underwent systematic structure-activity relationship (SAR) exploration focusing on linker ("A") and aryl ("B") regions. Synthetic routes featured reductive amination of 4-amino-1-Boc-piperidine with aryl acetaldehydes, followed by coupling with electrophiles and Boc deprotection. This strategy generated diverse analogs with improved potency and metabolic stability. Key discoveries included: (1) The critical role of stereochemistry at C4, (2) Tolerance for diverse aryl substituents enhancing HCVcc activity, and (3) Metabolic vulnerabilities in the prototype addressed through strategic fluorination and steric blocking [6].
Table 3: Synergistic Interactions Between 4-Aminopiperidine HCV Inhibitors and Approved Antivirals
Combination Compound | Mechanism/Target | Synergy Level | Significance |
---|---|---|---|
Ribavirin | Broad-spectrum antiviral | +++ | Enhanced efficacy across genotypes |
Telaprevir | NS3/4A protease inhibitor | +++ | Complementary inhibition of replication & assembly |
Daclatasvir | NS5A inhibitor | +++ | Dual targeting of assembly machinery |
2'-C-methylcytidine | NS5B polymerase inhibitor | +++ | Synergistic suppression of viral production |
Cyclosporin A | Cyclophilin inhibitor | + | Broadened antiviral spectrum |
Synergy studies revealed that 4-aminopiperidine-based assembly inhibitors acted synergistically with direct-acting antivirals (DAAs) targeting multiple HCV proteins (NS3/4A, NS5A, NS5B) as well as broad-spectrum antivirals like ribavirin. This synergistic profile—quantified through MacSynergy II analysis using the Bliss independence model—highlighted the therapeutic potential of combining assembly inhibitors with established DAAs to enhance efficacy, reduce treatment duration, and raise evolutionary barriers to resistance development [2] [6].
The privileged scaffold concept, first articulated by Evans in the 1980s, describes molecular frameworks capable of providing ligands for diverse receptors. 4-Aminopiperidine exemplifies this designation through its presence in pharmacologically distinct classes of therapeutics. Privileged status derives from: (1) The scaffold's capacity to position pharmacophores in three-dimensional space complementary to diverse binding sites, (2) Balanced physicochemical properties (cLogP ~ -0.7 to -1.0, TPSA ~38 Ų), (3) Conformational adaptability enabling bioactive pose adoption, and (4) Synthetic tractability allowing extensive structural diversification. These attributes collectively facilitate target-agnostic discovery of bioactive compounds [7] [8].
4-Aminopiperidine serves as a versatile template across therapeutic areas through strategic functionalization:
Kinase Inhibition: Incorporation into cyclin-dependent kinase (CDK) inhibitors exploits the basic nitrogen for hinge region binding interactions. Derivatives such as CDK4/6 inhibitors leverage substituents at N1 and C4 to achieve selective kinase targeting critical for anticancer applications [3].
P2Y12 Receptor Antagonism: Orally bioavailable antithrombotics utilize 4-aminopiperidine as a conformational constraint optimizing interactions with the purinergic receptor. The protonated nitrogen forms salt bridges with aspartate residues while aromatic extensions occupy hydrophobic subpockets [3].
Anti-infective Agents: Beyond HCV assembly inhibition, the scaffold appears in antimalarial candidates where the amino group coordinates heme cofactors essential for parasite survival. Molecular hybridization approaches conjugate 4-aminopiperidine with quinoline moieties to enhance hemozoin inhibition [3].
Soluble Epoxide Hydrolase (sEH) Inhibition: The scaffold enables simultaneous interactions with catalytic aspartate (via protonated nitrogen) and oxyanion holes (through carbonyl groups introduced at N1), positioning it as a versatile starting point for anti-inflammatory agent design [3].
p38 MAP Kinase Inhibition: Naphthyridinone and quinolinone derivatives bearing 4-aminopiperidine substituents effectively target the ATP-binding site of this kinase involved in cytokine signaling. The scaffold's basic nitrogen forms hydrogen bonds with the kinase hinge region, while optimized lipophilic extensions enhance affinity [4].
Table 4: Therapeutic Applications of 4-Aminopiperidine Derivatives
Therapeutic Area | Target/Mechanism | Derivative Features | Lead Compound Examples |
---|---|---|---|
Oncology | CDK4/6 inhibition | 2-Aminopyrimidine extensions at N1 | Abemaciclib analogs |
Cardiovascular | P2Y12 receptor antagonism | Ether-linked thiophenes at C4 | Ticagrelor derivatives |
Virology | HCV assembly inhibition | Biaryl systems through amide linkages | PMID: 34184537 compounds |
Inflammation | IKKβ inhibition | Sulfonamide connections to aryl motifs | BMS-345541 analogs |
Neurodegeneration | p38 MAPK inhibition | Fused heterocycles at C4 position | PH-797804 derivatives |
Antimalarial | Heme polymerization inhibition | 4-Aminoquinoline conjugates | Amodiaquine hybrids |
The synthetic accessibility of 4-aminopiperidine derivatives underpins their scaffold prominence. Key synthetic strategies include:
The scaffold inherently confers favorable drug-like properties: Metabolic stability (addressed through fluorination or steric shielding), membrane permeability (cLogP optimization), and aqueous solubility (amine protonation). Structure-property relationship studies demonstrate that N1-acylation typically enhances metabolic stability but may reduce permeability, while C4-aryl extensions improve target affinity but require careful logD optimization. Advanced derivatives exhibit improved pharmacokinetic profiles, including liver-targeted distribution advantageous for antiviral applications and blood-brain barrier penetration for CNS-targeted therapeutics [6].
Contemporary innovations leverage the scaffold in fragment-based drug discovery (FBDD) due to its favorable ligand efficiency. Crystallographic analyses of 4-aminopiperidine-containing inhibitors bound to targets like CDK6, soluble epoxide hydrolase, and NS5A reveal recurrent interaction patterns: (1) Dicationic form enabling salt bridges with aspartate/glutamate residues, (2) Hydrogen bonding between ring nitrogen and backbone carbonyls, and (3) Hydrophobic contacts of C3/C5 methylenes with nonpolar pockets. These conserved binding motifs validate the scaffold's privileged status and inform rational design principles for novel therapeutics across target classes [3] [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7